1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine
Overview
Description
1-[Bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine is a chemical compound with a piperazine ring substituted with a bis(4-fluorophenyl)methyl group and a methylsulfonyl group. This compound is known for its applications in medicinal chemistry, particularly in the synthesis of drugs such as flunarizine and lomerizine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine typically involves the reaction of 1-bis(4-fluorophenyl)methyl piperazine with methylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-[Bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions with electrophiles.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted piperazines.
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Scientific Research Applications
1-[Bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of drugs like flunarizine and lomerizine, which are calcium channel blockers used to treat migraines and vertigo.
Biochemistry: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Pharmacology: Investigated for its potential as an anticancer agent and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Flunarizine: A calcium channel blocker used to treat migraines and vertigo.
Lomerizine: Another calcium channel blocker with similar therapeutic applications.
Uniqueness: 1-[Bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a bis(4-fluorophenyl)methyl group and a methylsulfonyl group provides a balance of lipophilicity and hydrophilicity, enhancing its bioavailability and efficacy .
Properties
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-4-methylsulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O2S/c1-25(23,24)22-12-10-21(11-13-22)18(14-2-6-16(19)7-3-14)15-4-8-17(20)9-5-15/h2-9,18H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFHBJNRNDNFJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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